

# Vocacapsaicin Poised to Disrupt Post-Surgical Opioid Reliance, New Data Suggests

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## Compound of Interest

Compound Name: *Vocacapsaicin*

Cat. No.: *B3324628*

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## For Immediate Release

Shanghai, China – November 27, 2025 – A novel, non-opioid analgesic, **vocacapsaicin**, is demonstrating significant potential in reducing and, in some cases, eliminating the need for opioids in the management of post-surgical pain. Analysis of recent clinical trial data suggests that a single intraoperative administration of **vocacapsaicin** can provide prolonged pain relief and substantially decrease opioid consumption compared to placebo. This development offers a promising alternative in the ongoing effort to mitigate opioid-related risks in the post-operative setting.

**Vocacapsaicin**, a water-soluble prodrug of capsaicin, is designed for local administration during surgery. It rapidly converts to capsaicin at the surgical site, leveraging a unique mechanism of action that targets pain-conducting nerve fibers.<sup>[1][2]</sup> By activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, **vocacapsaicin** induces a long-lasting desensitization of these nerve fibers, providing pain relief for an extended period without causing sensory numbness or motor weakness.<sup>[1][2][3]</sup>

This guide provides a comprehensive comparison of **vocacapsaicin** with alternative post-surgical pain management strategies, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

## Comparative Analysis of Opioid Consumption

Clinical trial data from a phase 2 multicenter, randomized, triple-blinded, placebo-controlled study in patients undergoing bunionectomy (NCT03599089) highlights the efficacy of **vocacapsaicin** in reducing opioid use.

Treatment Group	Metric	Result	p-value
Vocacapsaicin (0.30 mg/mL)	Median Reduction in Opioid Consumption (vs. Placebo) over 96h	50%	0.002
Percentage of Opioid-Free Patients through 96h	26%	0.025	
Placebo	Percentage of Opioid-Free Patients through 96h	5%	N/A
Multimodal Non-Opioid Regimen (HTX-011 based)	Percentage of Opioid-Free Patients through 72h	77%	N/A
Average Total Opioid Consumption (MME) through 72h	1.61	N/A	

Data for **vocacapsaicin** and placebo are from the NCT03599089 trial. Data for the multimodal non-opioid regimen is from a separate study involving HTX-011 in bunionectomy patients and is provided for comparative context. MME = Morphine Milligram Equivalents.

In the bunionectomy trial, patients receiving the 0.30 mg/mL dose of **vocacapsaicin** experienced a 50% median reduction in opioid consumption over the first 96 hours compared to those who received a placebo. Furthermore, 26% of patients in the high-dose **vocacapsaicin** group required no post-operative opioids at all, a five-fold increase compared to the placebo group.

For comparison, a separate study on a non-opioid multimodal analgesia regimen, with HTX-011 (a combination of bupivacaine and meloxicam) as its foundation, in bunionectomy patients

reported that 77% of patients were opioid-free through the 28-day recovery period, with an average total opioid consumption of only 1.61 MME over the first 72 hours. While not a direct head-to-head comparison, these findings underscore the potential of non-opioid strategies in significantly reducing post-surgical opioid reliance.

## Experimental Protocols

### Vocacapsaicin Phase 2 Bunionectomy Trial (NCT03599089)

**Objective:** To evaluate the efficacy and safety of a single intraoperative administration of **vocacapsaicin** for post-surgical pain management.

**Study Design:** A multicenter, randomized, triple-blinded, placebo-controlled, dose-ranging trial.

**Patient Population:** 147 patients undergoing a standard bunionectomy (osteotomy with realignment and internal fixation).

**Treatment Arms:**

- **Vocacapsaicin** 0.05 mg/mL (0.7 mg total dose)
- **Vocacapsaicin** 0.15 mg/mL (2.1 mg total dose)
- **Vocacapsaicin** 0.30 mg/mL (4.2 mg total dose)
- Placebo (vehicle: normal saline with mannitol and citrate buffer)

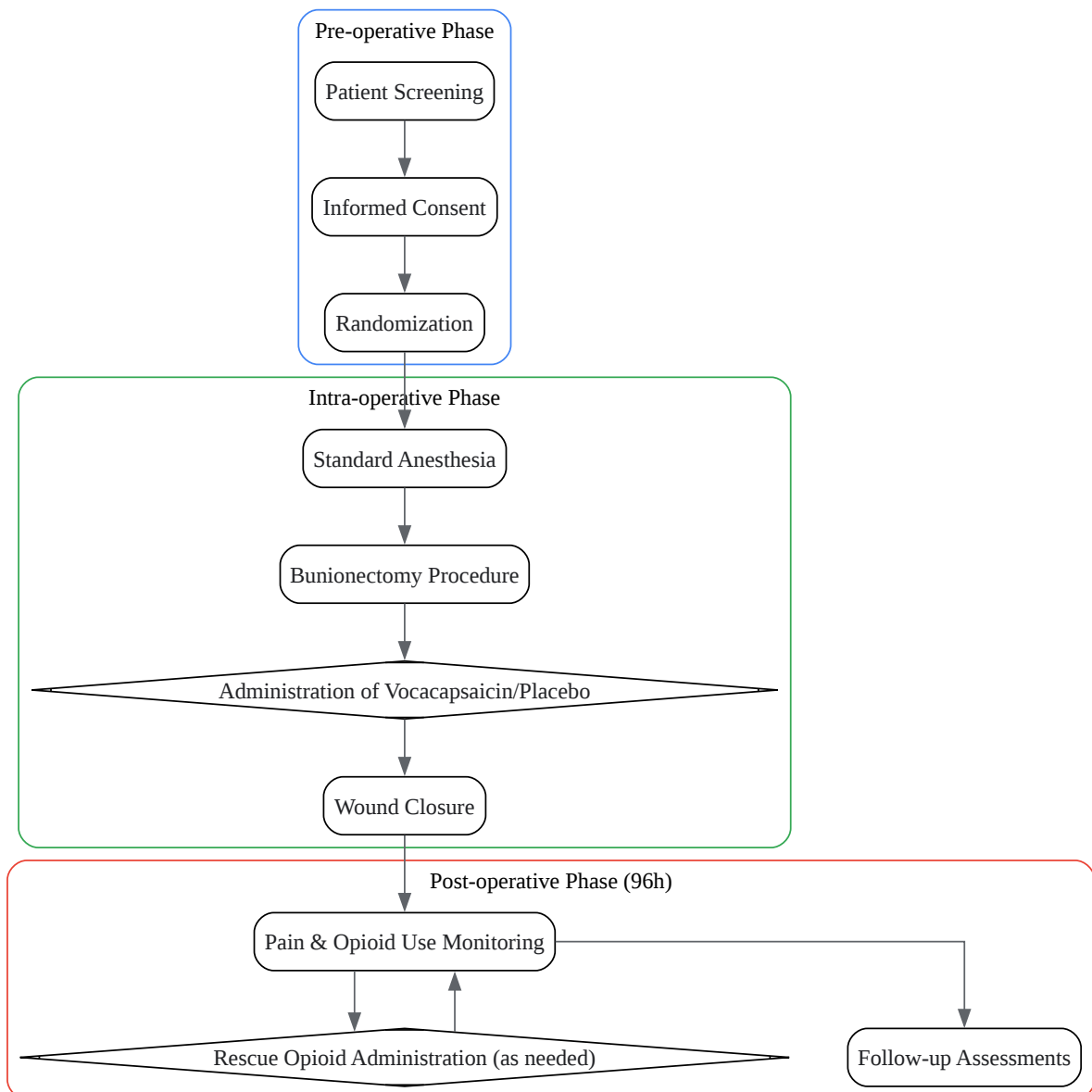
**Methodology:**

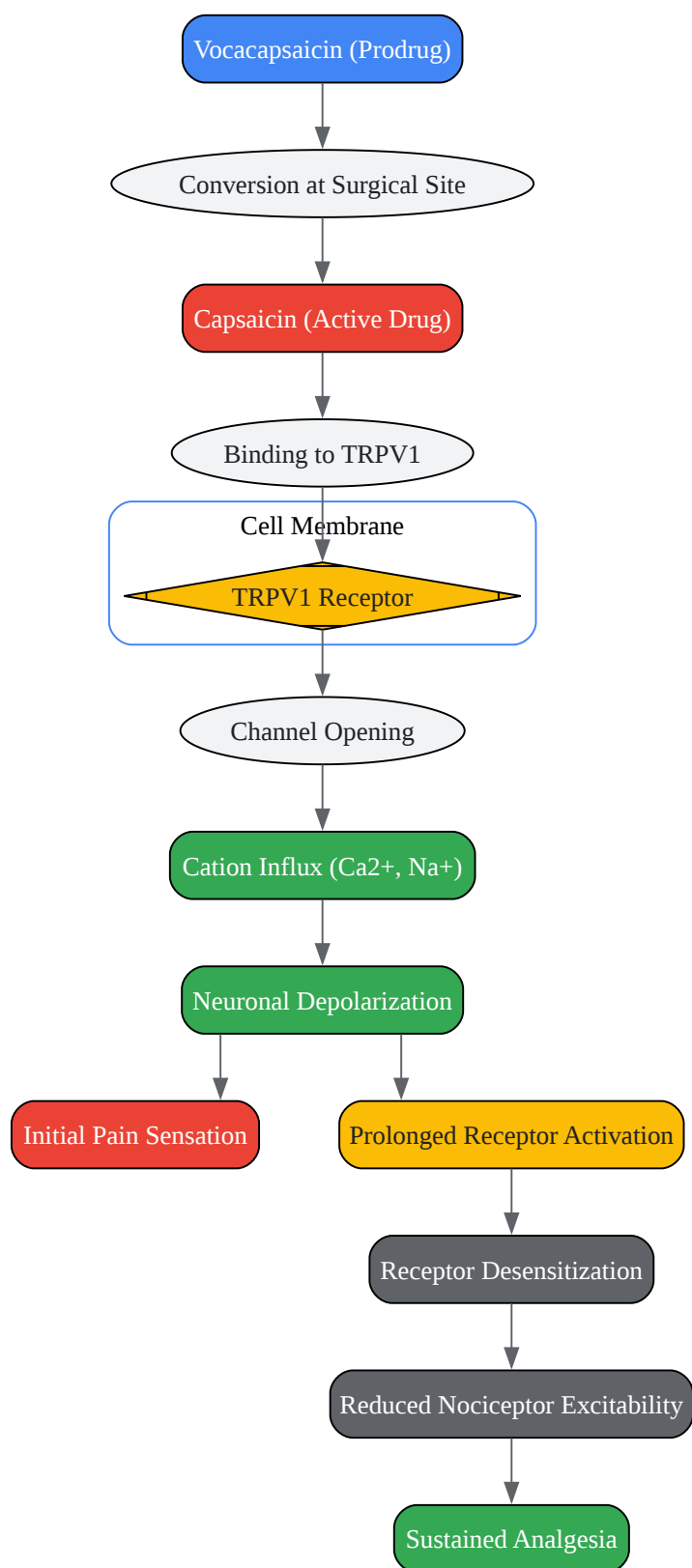
- **Anesthesia and Pre-emptive Analgesia:** All patients received light to moderate sedation. A standard Mayo field block with 20 to 30 mL of 0.5% bupivacaine HCl was administered at least 3 cm proximal to the surgical site. All patients also received 30 mg of ketorolac and 1 g of acetaminophen intraoperatively.
- **Investigational Product Administration:** Prior to wound closure, the surgeon administered 14 mL of the blinded study drug (**vocacapsaicin** or placebo) into the surgical site.

- **Post-operative Pain Management:** For the first 96 hours post-surgery, patients had access to 5mg oxycodone as rescue medication on an as-needed basis. No other analgesics were permitted during this period.
- **Data Collection:** Pain levels were assessed using the Numerical Rating Scale (NRS). Opioid consumption was recorded. Follow-up visits occurred on days 8, 15, and 29.

Endpoints:

- **Primary:** Area-under-the-curve of the NRS pain score at rest through 96 hours for the 0.30 mg/mL group versus placebo.
- **Secondary:** Percentage of opioid-free patients through 96 hours, total opioid consumption through 96 hours, and pain scores during the first post-operative week.





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